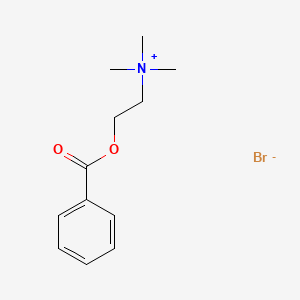
3-アミノ-2-ヒドロキシベンゼンスルホンアミド
概要
説明
3-Amino-2-hydroxybenzenesulfonamide (AHBS) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 203-205 °C and a molecular weight of 187.17 g/mol. AHBS has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. It has also been used as a reagent in the synthesis of polymers, dyes, and pharmaceuticals, as well as in the preparation of several other compounds.
科学的研究の応用
代替硫黄化合物のビルディングブロック
スルホンイミデートは、代替硫黄(VI)化合物にアクセスするためのビルディングブロックとして広く使用されています . これらは、4つの異なる基が結合した四面体硫黄中心を持ち、3つの多様性ポイントで修飾できます .
アルキル転移試薬
スルホンイミデートは、酸、アルコール、およびフェノールへのアルキル転移試薬として使用されています . この用途は、酸性条件下でのスルホンイミデートの不安定性に依存しています .
ポリマーの前駆体
スルホンイミデートは、ポリマーの前駆体として使用されてきました . 高温での分解により、ポリ(オキソチアゼン)ポリマーとチオニルホスファゼンモノマーおよびポリマーが得られます .
炭酸脱水酵素阻害剤
生体内では、スルホンアミドは炭酸脱水酵素阻害剤など、さまざまな薬理学的活性を示します . これにより、さまざまな疾患状態の治療に役立ちます .
ジヒドロ葉酸合成酵素阻害剤
スルホンアミドは、ジヒドロ葉酸合成酵素阻害活性も示します . これにより、利尿、低血糖、甲状腺炎、炎症、緑内障などのさまざまな状態の治療に役立ちます .
抗菌活性
スルファメザジン(SMZ)やスルファジアジン(SDZ)などのスルホンアミドは、胃腸および呼吸器感染症などの家畜の病気の治療に抗菌化合物として使用されます .
作用機序
Target of Action
3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is an organic compound that belongs to the sulfonamide group. The primary target of AHBS is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
AHBS acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the active site, AHBS prevents the enzyme from interacting with its natural substrate, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by AHBS disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, AHBS effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of AHBS, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). In general, sulfonamides are known to be well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of AHBS’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, AHBS prevents the formation of bacterial DNA, thereby inhibiting the replication and proliferation of bacteria . This makes AHBS an effective antibacterial agent.
Action Environment
The action of AHBS, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of AHBS, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of AHBS . Furthermore, resistance to sulfonamides can develop in bacteria through mutation or acquisition of resistance genes, which can affect the efficacy of AHBS .
Safety and Hazards
生化学分析
Biochemical Properties
3-Amino-2-hydroxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its pharmacological activities, including diuresis, hypoglycemia, and anti-inflammatory effects . The compound’s sulfonamide group allows it to inhibit these enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
3-Amino-2-hydroxybenzenesulfonamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes like carbonic anhydrase can lead to changes in intracellular pH, which in turn affects cell function and metabolism . Additionally, its role in inhibiting dihydropteroate synthetase can impact folic acid synthesis, which is essential for DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of 3-Amino-2-hydroxybenzenesulfonamide involves its binding interactions with specific biomolecules. The sulfonamide group in the compound allows it to form hydrogen bonds with the active sites of enzymes like carbonic anhydrase and dihydropteroate synthetase . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. For example, inhibition of carbonic anhydrase affects pH regulation, while inhibition of dihydropteroate synthetase impacts folic acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-hydroxybenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 3-Amino-2-hydroxybenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and dizziness have been observed . These adverse effects are likely due to the compound’s impact on essential biochemical pathways and cellular functions .
Metabolic Pathways
3-Amino-2-hydroxybenzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to changes in the levels of metabolites involved in pH regulation and folic acid synthesis . These changes can have downstream effects on various cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of 3-Amino-2-hydroxybenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s sulfonamide group allows it to interact with transporters that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
3-Amino-2-hydroxybenzenesulfonamide is localized in specific subcellular compartments, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This localization is essential for its interaction with target enzymes and the subsequent biochemical effects .
特性
IUPAC Name |
3-amino-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQZOSYJADYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605549 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-93-9 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)



![7-Chloro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1290169.png)









